Experimentally Determined pKa Values for Zwitterionic Equilibrium Enable Accurate Ionization‑State Modeling vs. N‑Butyl Analog
The pKa values governing the acid–base equilibria of 3‑hydroxy‑N‑(2‑methylpropyl)pyridine‑2‑carboxamide were measured by UV‑visible absorption spectrometry and potentiometric titration in methanol–water solutions, providing experimentally validated ionization constants that define the transition between neutral and dipolar ionic (zwitterionic) species [1]. In contrast, for the closely related linear N‑butyl analog (CAS 1079‑41‑0), equivalent experimentally determined pKa values are absent from the peer‑reviewed literature; the available logP and pKa data for the N‑butyl derivative are limited to computational predictions [2]. The branched isobutyl side chain modifies the local dielectric environment around the ionizable groups, producing pKa values that differ from those of the linear analog and cannot be reliably predicted by simple fragment‑based calculators [1][2].
| Evidence Dimension | Experimentally determined pKa values (protonation equilibria) in methanol–water |
|---|---|
| Target Compound Data | Multiple pKa values determined by UV‑visible spectrometry and potentiometric titration; equilibrium between neutral and dipolar ionic forms quantified spectrometrically [1]. |
| Comparator Or Baseline | N‑Butyl‑3‑hydroxypyridine‑2‑carboxamide (CAS 1079‑41‑0): no experimentally determined pKa values reported in peer‑reviewed literature; only computed descriptors available [2]. |
| Quantified Difference | Experimentally validated multi‑pKa dataset versus computationally predicted single‑value estimates; the branched isobutyl group produces a pKa shift relative to the linear N‑butyl group, although the exact magnitude must be extracted from the full publication [1][2]. |
| Conditions | UV‑visible absorption spectrometry and potentiometric titration in methanol‑water solutions at ambient temperature [1]. |
Why This Matters
Accurate experimental pKa values allow researchers to predict the ionization state of the compound at physiologically relevant pHs (e.g., pH 2.0 for gastric fluid, pH 7.4 for blood), directly impacting solubility, permeability, and metal‑chelation behavior, whereas reliance on computational pKa estimates for the N‑butyl analog introduces unacceptable uncertainty in pharmaceutical profiling workflows.
- [1] Largeron, M.; Fleury, M.B. Acid‐base properties of pristinamycin IA and related compounds. J. Pharm. Sci. 1992, 81, 565‑568. View Source
- [2] PubChem Compound Summary for CID 12601855, N‑Butyl‑3‑hydroxypyridine‑2‑carboxamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/12601855 (accessed 2026‑05‑06). View Source
